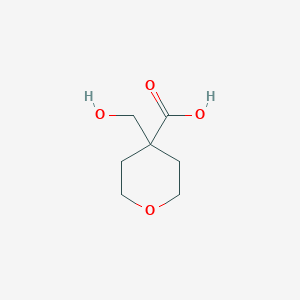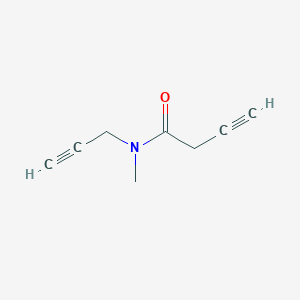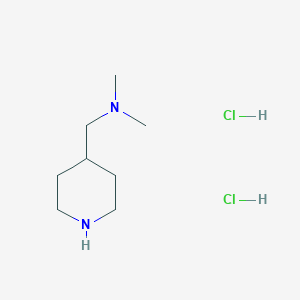
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chemical compound that belongs to the family of cyclohexanones. This compound is of great interest to the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is not fully understood. However, studies have suggested that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has low toxicity and is well tolerated in vivo. This compound has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have a positive effect on lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one in lab experiments include its low toxicity and its potential applications in various fields of science. The limitations of using this compound in lab experiments include its high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for the study of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one. One future direction is the development of more efficient and cost-effective synthesis methods. Another future direction is the study of the structure-activity relationship of this compound in order to identify more potent analogs. In addition, the potential use of this compound as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders should be explored. Finally, the development of novel polymers using 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one as a starting material should be investigated.
Conclusion:
In conclusion, 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chemical compound that has shown promising results in various fields of science. The synthesis of this compound is complex, but it has low toxicity and potential applications in medicine, biochemistry, and material science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one can be achieved through a multistep process. The first step involves the reaction of cyclohexanone with isopropenyl acetate in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of 2-isopropenylcyclohexanone. The second step involves the addition of a methyl group to the 2-position of the cyclohexanone ring using a Grignard reagent such as methylmagnesium bromide. The final step involves the reaction of the resulting compound with a hydroxyalkylating agent such as 2-chloro-2-hydroxypropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one.
Wissenschaftliche Forschungsanwendungen
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has anti-tumor properties and can induce apoptosis in cancer cells. In biochemistry, this compound has been studied for its potential use as a chiral building block in the synthesis of complex organic molecules. In material science, this compound has been studied for its potential use as a starting material for the synthesis of novel polymers.
Eigenschaften
CAS-Nummer |
165327-20-8 |
|---|---|
Produktname |
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one |
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
6-(2-hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-6-10-9(2)7-8-11(12(10)14)13(3,4)15/h5,9-11,15H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
SDOGCOVZQFMFJM-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
Kanonische SMILES |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
Synonyme |
Cyclohexanone, 6-(1-hydroxy-1-methylethyl)-3-methyl-2-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



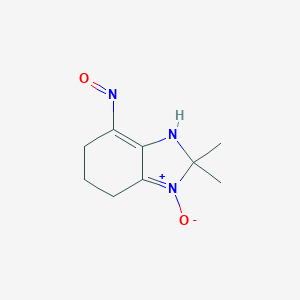

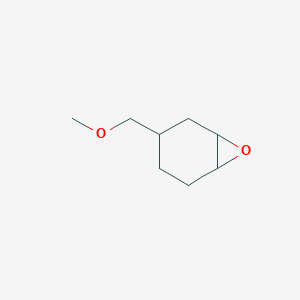
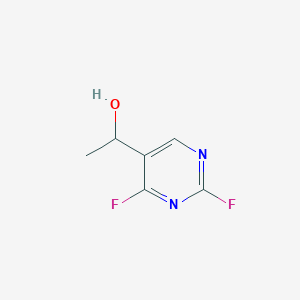
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
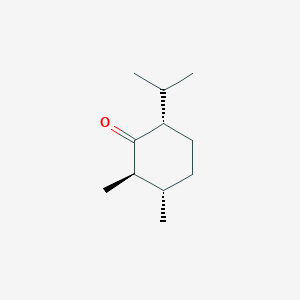

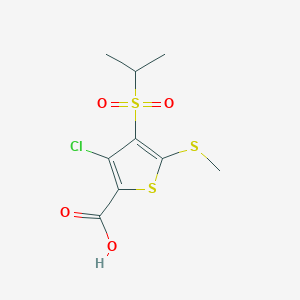

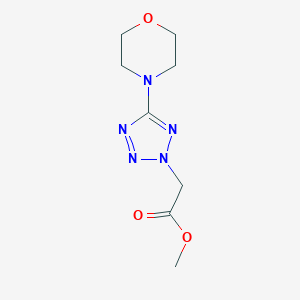
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)
